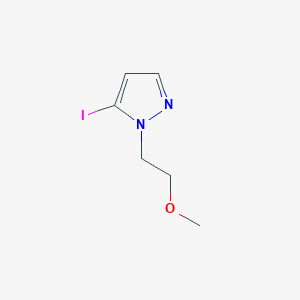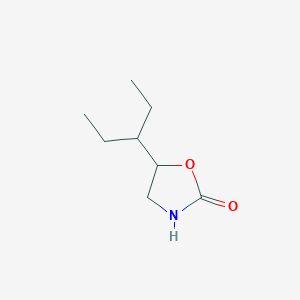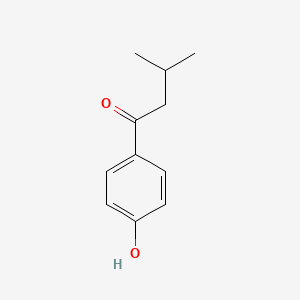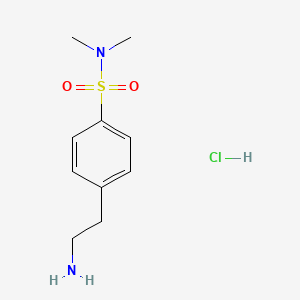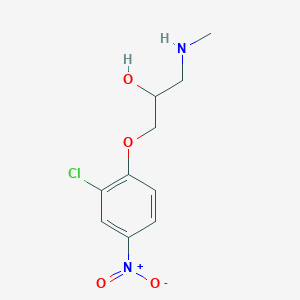
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with epichlorohydrin to form 1-(2-chloro-4-nitrophenoxy)-2,3-epoxypropane.
Amination: The epoxy compound is then treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 1-(2-Amino-4-nitrophenoxy)-3-(methylamino)propan-2-ol.
Substitution: 1-(2-Hydroxy-4-nitrophenoxy)-3-(methylamino)propan-2-ol.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on receptors, it may bind to the receptor and either activate or inhibit its signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-4-nitrophenoxy)-3-(dimethylamino)propan-2-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
1-(2-Chloro-4-nitrophenoxy)-3-(ethylamino)propan-2-ol: Similar structure but with an ethylamino group instead of a methylamino group.
1-(2-Chloro-4-nitrophenoxy)-3-(propylamino)propan-2-ol: Similar structure but with a propylamino group instead of a methylamino group.
Uniqueness
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure may also influence its solubility, stability, and overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H13ClN2O4 |
|---|---|
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C10H13ClN2O4/c1-12-5-8(14)6-17-10-3-2-7(13(15)16)4-9(10)11/h2-4,8,12,14H,5-6H2,1H3 |
Clave InChI |
XGYPZUGNJNKRPJ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(COC1=C(C=C(C=C1)[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



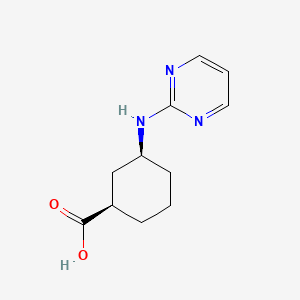
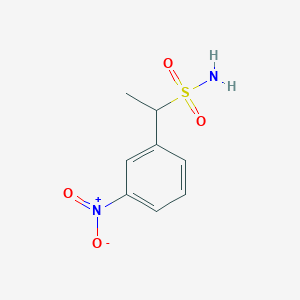
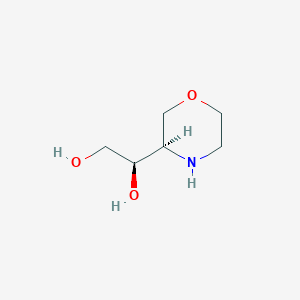
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
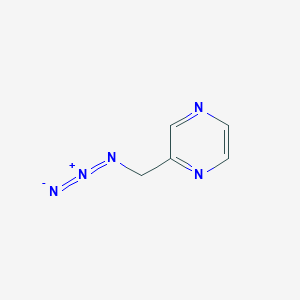
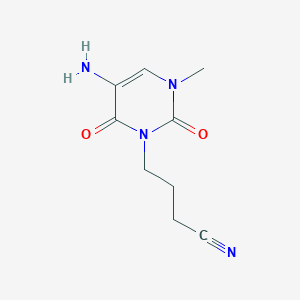
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
